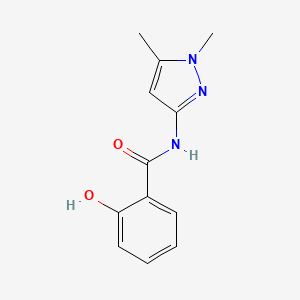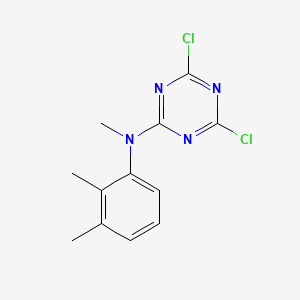
4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorine and methyl groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to achieve high yields . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amines and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include amines, thiols, alcohols, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions can lead to the formation of oxidized triazine compounds.
Aplicaciones Científicas De Investigación
4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its desired effects. For example, in herbicides, it inhibits photosynthesis by targeting specific enzymes in the photosynthetic pathway.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other 1,3,5-triazines such as:
- 2,4,6-trichloro-1,3,5-triazine
- 2,4,6-trimethyl-1,3,5-triazine
- 2,4,6-triphenyl-1,3,5-triazine
Uniqueness
The uniqueness of 4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
86627-05-6 |
|---|---|
Fórmula molecular |
C12H12Cl2N4 |
Peso molecular |
283.15 g/mol |
Nombre IUPAC |
4,6-dichloro-N-(2,3-dimethylphenyl)-N-methyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H12Cl2N4/c1-7-5-4-6-9(8(7)2)18(3)12-16-10(13)15-11(14)17-12/h4-6H,1-3H3 |
Clave InChI |
KTSYOAPWVVNOLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N(C)C2=NC(=NC(=N2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
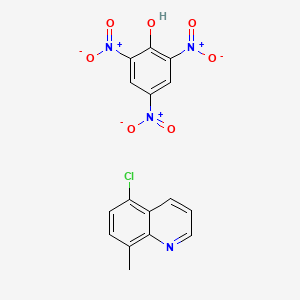
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)
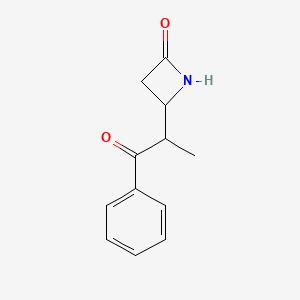
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)


![5-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14399264.png)
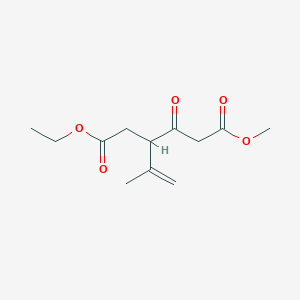
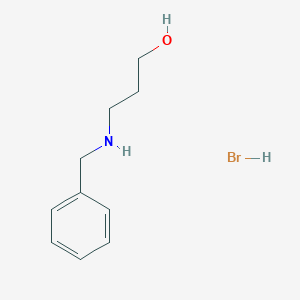
![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)

